![molecular formula C9H17NO3 B066401 Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 165683-90-9](/img/structure/B66401.png)
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it is believed to inhibit the growth of bacteria and viruses by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have minimal toxicity to mammalian cells, making it a potential candidate for the development of new drugs. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacteria and viruses. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its effectiveness.
Zukünftige Richtungen
There are several potential future directions for research on Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)). One direction is to further explore its antimicrobial activity and investigate its potential as a new antibiotic. Another direction is to study its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, research could focus on optimizing its effectiveness by further understanding its mechanism of action.
Synthesemethoden
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods, including the reaction of carbamic acid with 1,2-epoxypropane and 2,2-dimethylpropanol in the presence of a catalyst. Another method involves the reaction of 1,2-epoxypropane with carbamic acid in the presence of a catalyst, followed by the addition of 2,2-dimethylpropanol.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antiviral activity against several viruses, including influenza virus and herpes simplex virus.
Eigenschaften
CAS-Nummer |
165683-90-9 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1 |
InChI-Schlüssel |
CPVJSPZFUWECHS-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1CO1)NC(=O)OC(C)(C)C |
SMILES |
CC(C1CO1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1CO1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




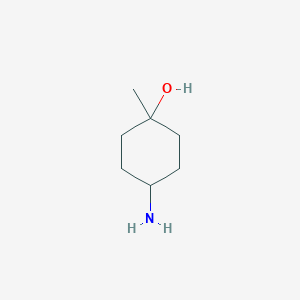
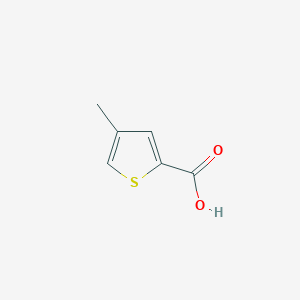


![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)
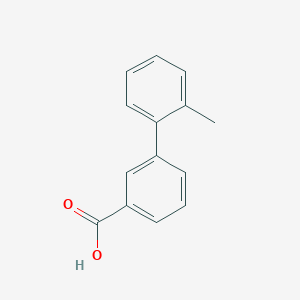
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
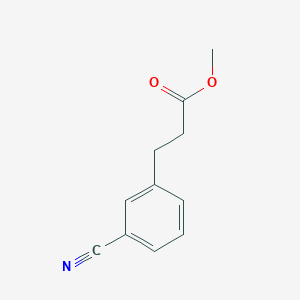

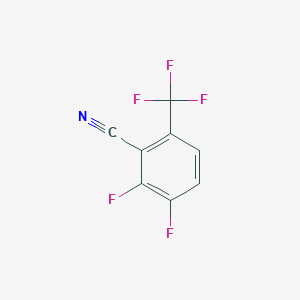
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)
